1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6.2ClH/c8-5-1-3-13(4-2-5)7-10-6(9)11-12-7;;/h5H,1-4,8H2,(H3,9,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFUSBHUDRYGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NNC(=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as microwave irradiation, to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium nitrite, sulfuric acid, and sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole or piperidine rings.
Scientific Research Applications
Antiviral Activity
Research indicates that 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride may exhibit antiviral properties. Compounds with similar structures have shown effectiveness against various viral pathogens by inhibiting viral replication mechanisms.
Antibacterial Properties
The compound has demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for these compounds were reported between 3.12 to 12.5 µg/mL, indicating strong potential as antibacterial agents .
Antifungal Activity
Studies have also explored the antifungal capabilities of this compound, particularly against fungi like Candida albicans. The triazole moiety is known for its ability to disrupt fungal cell membrane synthesis, making it a candidate for antifungal drug development.
Anticancer Properties
In vitro studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its interaction with specific kinases involved in cancer progression makes it a promising candidate for further investigation in oncology .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on critical enzymes such as acetylcholinesterase (AChE) and urease. Notably, it exhibited strong AChE inhibition with IC50 values significantly lower than standard references (IC50 = 21.25 µM), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Antioxidant Activity
Research suggests that derivatives of this compound may possess antioxidant properties that protect cells from oxidative stress, potentially contributing to its therapeutic efficacy in various conditions related to oxidative damage .
Case Study 1: Antibacterial Evaluation
A study evaluating the antibacterial activity of synthesized triazole derivatives found that compounds similar to this one exhibited potent activity against Salmonella typhi and Bacillus subtilis, indicating their potential as new antibacterial agents.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of triazole-based compounds. Results showed that certain derivatives had strong inhibitory effects on AChE and urease, suggesting their utility in treating diseases associated with these enzymes.
Data Tables
Mechanism of Action
The mechanism of action of 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Structural Modifications and Solubility: The 5-amino group on the triazole ring distinguishes the target compound from its non-amino analog (), providing additional hydrogen-bonding sites. This likely improves aqueous solubility and target interaction compared to the unsubstituted triazole . In contrast, DDO-02003 () incorporates a benzoxazole and methoxyphenyl group, increasing molecular weight and lipophilicity, which may favor membrane permeability but reduce solubility .
This contrasts with the electron-donating amino group in the target compound, which may enhance stability in physiological conditions . The 3-chlorophenyl substituent () adds steric bulk and lipophilicity, a common strategy for blood-brain barrier penetration in neuroactive compounds .
The amino-triazole group may confer selectivity for targets requiring polar interactions, such as enzymes or receptors with hydrophilic binding pockets .
Synthesis and Handling :
- Similar synthesis routes are observed across compounds, including hydrochloride salt formation via solvent evaporation and recrystallization (e.g., ). Safety data for the 3-nitrobenzyl analog () highlights standard precautions for nitro-containing compounds, such as avoiding reducers .
Biological Activity
1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperidine ring connected to a 5-amino-1H-1,2,4-triazole moiety. Its molecular weight is approximately 379.26 g/mol, with multiple hydrogen bond donors and acceptors that contribute to its biological interactions .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, compounds containing the triazole structure have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on important enzymes such as acetylcholinesterase (AChE) and urease. In one study, derivatives showed strong AChE inhibition with IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM) . This suggests potential applications in treating conditions like Alzheimer's disease.
3. Antioxidant Activity
Research indicates that triazole derivatives may possess antioxidant properties that protect cells from oxidative stress. These activities are crucial in preventing cellular damage and may contribute to the compound's therapeutic potential .
The mechanisms underlying the biological activities of this compound include:
- Hydrogen Bonding : The presence of multiple hydrogen bond donors and acceptors facilitates interactions with target proteins and enzymes.
- Tautomerism : The compound exhibits tautomeric behavior, which can influence its reactivity and interaction with biological targets .
Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial activity of synthesized triazole derivatives, it was found that compounds similar to this compound exhibited potent activity against Salmonella typhi and Bacillus subtilis, indicating their potential as new antibacterial agents .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of triazole-based compounds. The results showed that certain derivatives had strong inhibitory effects on AChE and urease, suggesting their utility in treating diseases associated with these enzymes .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Cyclization : Formation of the triazole ring using precursors like hydrazides or amidines under reflux with reagents such as phosphorus oxychloride (120°C) .
- Functionalization : Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions.
- Salt Formation : Conversion to the dihydrochloride salt using hydrochloric acid in polar solvents (e.g., ethanol), followed by recrystallization for purity .
- Critical Considerations : Monitor reaction intermediates via TLC/HPLC and optimize stoichiometry to avoid side products like over-alkylated species.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of amine (-NH₂) and triazole (C=N) stretches (e.g., peaks at ~3300 cm⁻¹ for NH and ~1600 cm⁻¹ for C=N) .
- NMR (¹H/¹³C) : Assign protons on the piperidine ring (δ 1.5–3.0 ppm) and triazole (δ 7.5–8.5 ppm). Use DEPT-135 to distinguish CH₂ groups in the piperidine backbone .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₄N₆·2HCl, expected m/z 233.1) .
- Elemental Analysis : Validate Cl⁻ content (~23–25% for dihydrochloride salts) .
Q. How does pH and temperature influence the stability of this compound in solution?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C. Monitor via HPLC for decomposition products (e.g., triazole ring hydrolysis at pH < 3 or > 10) .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C for solid form). In solution, store at 2–8°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for triazole-piperidine coupling .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst, temperature) for regioselective modifications .
- Validation : Cross-reference computational predictions with small-scale experiments (mg-scale) before scaling up .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target binding (e.g., kinase inhibition).
- Impurity Profiling : Characterize batches via LC-MS to rule out interference from synthetic byproducts (e.g., unreacted hydrazides) .
- Buffer Compatibility : Test activity in varying ionic strengths and co-solvents (e.g., DMSO concentration ≤0.1% to avoid false negatives) .
Q. What strategies are effective for scaling up the synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Optimization : Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and reduce side reactions .
- Crystallization Control : Employ anti-solvent addition (e.g., water in ethanol) to enhance dihydrochloride salt purity (>98% by HPLC) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .
Q. How to design experiments probing reactivity with biomolecular targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like GABA receptors or kinases.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in buffered solutions (pH 7.4, 25°C) .
- Mutagenesis : Validate target interactions by comparing activity in wild-type vs. mutant enzymes (e.g., point mutations in catalytic sites) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
